2-chloro-1-methyl-1H-benzimidazole
Overview
Description
2-Chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C8H7ClN2 It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 1-position of the benzimidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of targets due to their versatile nature .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antimicrobial, antitumor, and anti-inflammatory activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-methyl-1H-benzo[d]imidazole, while oxidation can produce 2-chloro-1-methyl-1H-benzimidazole-3-oxide .
Scientific Research Applications
2-Chloro-1-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazole: Lacks the chlorine atom at the 2-position, resulting in different reactivity and biological activity.
2-Chloro-1H-benzo[d]imidazole: Lacks the methyl group at the 1-position, affecting its chemical properties and applications.
2-Amino-1-methyl-1H-benzo[d]imidazole: Substitution of the chlorine atom with an amino group, leading to different biological activities.
Uniqueness
2-Chloro-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both the chlorine atom and the methyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYKSFMGDWHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349811 | |
Record name | 2-Chloro-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-02-1 | |
Record name | 2-Chloro-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the benzene ring of 2-chloro-1-methylbenzimidazole affect its NMR spectra?
A: Studies using 1H NMR spectroscopy show that the chemical shifts of both the benzene ring protons and the N-methyl protons in 2-chloro-1-methylbenzimidazole are sensitive to the electronic nature of substituents on the benzene ring. [] This suggests that conjugation effects exist between the substituents and the nitrogen atoms within the heterocyclic ring. Furthermore, analysis of proton-proton coupling constants reveals that additive substituent effects are at play when strong mesomeric interactions between the substituents and the heterocyclic ring are absent. []
Q2: What insights did computational chemistry provide into the electronic structure of 2-chloro-1-methylbenzimidazole?
A: Researchers used computational methods to calculate charge densities for both sigma (σ) and pi (π) electrons in 2-chloro-1-methylbenzimidazole. [] By correlating these calculated charges with the observed chemical shifts from NMR experiments, they found that substituents on the benzene ring can influence the electronic environment of the heterocyclic ring through both the π-system and the σ-skeleton.
Q3: Has 2-chloro-1-methylbenzimidazole been used as a building block for synthesizing other compounds?
A: Yes, 2-chloro-1-methylbenzimidazole serves as a versatile starting material in organic synthesis. For example, it reacts with various phenols to produce the corresponding aryl ether derivatives, which have shown potential anti-inflammatory activity. [] In another study, reacting 2-chloro-1-methylbenzimidazole with sodium hydroselenide yielded 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, a compound with a planar structure stabilized by a conjugated bond system. []
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